methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate
Description
Methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate is a structurally complex heterocyclic compound featuring fused dioxolo, thiadiazolo, and quinazoline rings. This molecule is characterized by a methyl benzoate ester backbone substituted with a secondary amine linkage to the heterocyclic system.
Properties
IUPAC Name |
methyl 4-methyl-3-[(8-oxo-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-5-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S/c1-9-3-4-10(17(25)26-2)5-12(9)20-18-22-23-16(24)11-6-14-15(28-8-27-14)7-13(11)21-19(23)29-18/h3-7H,8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNPHVUBMIZOIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC2=NN3C(=O)C4=CC5=C(C=C4N=C3S2)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-methyl-3-((10-oxo-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related derivatives.
Structure and Properties
The compound features a quinazoline core linked to a thiadiazole moiety and a benzoate group. Its structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Research indicates that derivatives of thiadiazole and quinazoline exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases and the induction of apoptosis in cancer cells. For instance:
- FAK Inhibition : Some studies have shown that compounds similar to this compound demonstrate focal adhesion kinase (FAK) inhibitory activity. This inhibition is linked to reduced proliferation in various cancer cell lines such as HEPG2 and A549 .
Case Studies
- Cytotoxicity Assessment : A study evaluated several thiadiazole derivatives for their cytotoxic effects against human cancer cell lines. The most potent compounds showed IC50 values ranging from 4.27 µg/mL to 19.5 µM against different cancer types .
- Structure–Activity Relationship (SAR) : Research has detailed how modifications in the thiadiazole ring affect biological activity. For example, substituents on the C-5 phenyl ring significantly influence the anticancer efficacy .
Comparative Table of Biological Activities
| Compound Name | Structure Type | IC50 Value (µg/mL) | Target Cell Line |
|---|---|---|---|
| Compound A | Thiadiazole | 4.27 | SK-MEL-2 |
| Compound B | Quinazoline | 19.5 | SK-OV-3 |
| Methyl 4-Methyl... | Mixed | TBD | TBD |
Other Biological Activities
Beyond anticancer properties, derivatives of this compound may also exhibit:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on shared motifs: benzoate esters, heterocyclic fused systems, and amino-linked substituents. Below is a detailed comparison with key analogs synthesized in recent studies.
Structural Features
a. Core Heterocyclic Systems
- Analog 1 : Methyl 4-[(10H-benzo[b]pyrido[2,3-e][1,4]thiazin-10-yl)methyl]benzoate (4i) features a benzo-pyrido-thiazine system, offering planar aromaticity but fewer oxygen-based functional groups .
- Analog 2: Methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (20) includes a phenothiazine ring linked via an ethyl group, enhancing conformational flexibility but reducing ring strain .
b. Substituent Effects
- The methyl ester group in the target compound and analogs (e.g., 4i, 4j, 4k) enhances solubility in organic solvents, while the amino linkage in the target compound may improve binding affinity to biological targets compared to purely aromatic analogs .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
